molecular formula C22H25N3O5S B2720344 3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-29-6

3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2720344
CAS No.: 941928-29-6
M. Wt: 443.52
InChI Key: KYLGDVGRCJXSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring the 1,3,8-triazaspiro[4.5]decane scaffold, a structure of high interest in medicinal chemistry and neuropharmacology research. This compound is a spirocyclic hydantoin derivative, a class known for its privileged status in drug discovery, meaning the scaffold is found in compounds with activity at multiple, diverse biological targets . The specific benzyl and sulfonyl substituents on the core structure are designed to modulate the compound's physicochemical properties, bioavailability, and receptor binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. The 1,3,8-triazaspiro[4.5]decane core is a recognized pharmacophore in central nervous system (CNS) drug discovery. Research on closely related structural analogs has identified this scaffold in compounds that are potent and selective agonists for the Delta Opioid Receptor (DOR) . These DOR agonists have been investigated as potential therapeutics for neurological and psychiatric disorders, including chronic pain, migraine, and anxiety . Other patented compounds sharing this core structure have been developed for the treatment of disorders mediated by the nociceptin/orphanin FQ (N/OFQ) peptide receptor, as well as for pain, attention deficit hyperactivity disorder (ADHD), and cough . Furthermore, certain 1,3,8-triazaspiro[4.5]decane derivatives have been optimized as systemically available yet peripherally restricted Mu Opioid Receptor (MOR) agonists with potent antihyperalgesic activity in models of inflammatory and post-surgical pain, without central nervous system-mediated side effects like sedation . The presence of the sulfonyl group in this particular compound also suggests potential as an intermediate or precursor in the synthesis of more complex molecules, particularly those targeting proteases or other enzyme families where sulfonamides are prevalent. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-benzyl-8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-8-9-18(30-2)19(14-16)31(28,29)24-12-10-22(11-13-24)20(26)25(21(27)23-22)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLGDVGRCJXSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N3O4SC_{20}H_{24}N_3O_4S with a molar mass of 432.58 g/mol. The compound features a spirocyclic structure which contributes to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds within the triazaspiro class exhibit significant anticancer properties. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study demonstrated that certain triazaspiro compounds were more effective than traditional chemotherapeutics like Paclitaxel in inducing cytotoxicity in gastric adenocarcinoma cells (MKN-45) .

Anticonvulsant Effects

Research has also highlighted the anticonvulsant potential of triazaspiro compounds. A specific study focused on substituted diazaspiro[4.5]decane derivatives showed promising results in reducing seizure activity in animal models . These findings suggest that the mechanism may involve modulation of neurotransmitter systems or ion channels.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression.
  • Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), contributing to its anticonvulsant effects.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a key factor in the anticancer activity observed.

Case Studies

Several case studies have documented the effects of triazaspiro compounds on specific diseases:

  • Study on Gastric Cancer : A recent investigation reported that derivatives similar to this compound exhibited significant cytotoxicity against MKN-45 cells compared to control groups .
  • Anticonvulsant Study : A study involving animal models demonstrated that certain triazaspiro compounds significantly reduced seizure frequency and severity .

Data Summary Table

Biological ActivityEffect ObservedReference
AnticancerInduced apoptosis in MKN-45 cells
AnticonvulsantReduced seizure activity in animal models

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Position 3 Substituent Position 8 Substituent Key Functional Groups Reference
3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 1,3,8-Triazaspiro[4.5]decane-2,4-dione Benzyl (2-Methoxy-5-methylphenyl)sulfonyl Sulfonyl, Benzyl -
RS102221 (8-[5-(2,4-dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl)-5-oxopentyl] variant 1,3,8-Triazaspiro[4.5]decane-2,4-dione - Sulfonamide-linked trifluoromethylphenyl Sulfonamide, Trifluoromethyl
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 1,3,8-Triazaspiro[4.5]decane-2,4-dione Benzyl - Benzyl
R6 (3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(4-(pyrrolidin-1-yl)benzyl) variant 1,3,8-Triazaspiro[4.5]decane-2,4-dione 2,3-Dihydroindenyl 4-(Pyrrolidin-1-yl)benzyl Pyrrolidinyl, Indenyl
8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl] variant 1,3,8-Triazaspiro[4.5]decane-2,4-dione 4-Fluorophenylmethyl 1,3-Benzodioxole-5-carbonyl Benzodioxole, Fluorophenyl

Pharmacological and Physicochemical Comparisons

(i) Receptor Selectivity and Mechanism
  • RS102221 : A potent 5-HT2C receptor antagonist (Ki = 15 nM) with >100-fold selectivity over 5-HT2A/2B receptors, used in neuropsychiatric studies .
  • R6 : Inhibits mTOR to activate autophagy, showing neuroprotective effects in ischemia-reperfusion models .
  • Fluorophenylmethyl variant (): LogP = 2.11, suggesting moderate lipophilicity conducive to blood-brain barrier penetration.
(iii) Metabolic Stability
  • The benzyl group at position 3 (shared with 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) may increase metabolic stability compared to analogs with smaller substituents (e.g., methyl or hydrogen) .
  • Sulfonyl-containing variants (e.g., target compound, RS102221) exhibit enhanced receptor binding but may face faster clearance due to polar sulfonyl groups.

Key Research Findings

  • Structural-Activity Relationship (SAR) :
    • The 8-position sulfonyl/sulfonamide group is critical for 5-HT2C antagonism (RS102221) .
    • Bulkier substituents at position 3 (e.g., benzyl, indenyl) improve metabolic stability but may reduce solubility .
  • Synthetic Strategies :
    • Microwave-assisted reactions enable rapid coupling of boronate esters to spirocyclic cores ().
    • Acidic deprotection (e.g., TFA in ) is effective for removing bis(4-methoxybenzyl) groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.